molecular formula C10H12Cl2N4OS B2759763 2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride CAS No. 2411235-50-0

2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride

Cat. No.: B2759763
CAS No.: 2411235-50-0
M. Wt: 307.19
InChI Key: FWSNPLHCDHONNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyraflufen-ethyl is a herbicide used to control broad-leaved weeds and grasses in crops . It is also known as NH 9301 . It is used in controlling annual and perennial broadleaf weeds . The mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) .


Molecular Structure Analysis

The chemical formula of Pyraflufen-ethyl is C₁₃H₉Cl₂F₃N₂O₄ . The molecular mass is 413.18 .


Physical and Chemical Properties Analysis

Pyraflufen-ethyl is slightly mobile in the environment and has a medium potential for particle-bound transport . Its water solubility is 82 ppb .

Mechanism of Action

Pyraflufen-ethyl works by selectively inhibiting protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll biosynthesis. This inhibition leads to the accumulation of protoporphyrin IX, a molecule that increases the production of reactive oxygen species, leading to cell membrane damage and plant death .

Safety and Hazards

Pyraflufen-ethyl has been flagged for its potential effects on human health, particularly reproduction/development effects . It also poses a high risk to fish due to its chronic ecotoxicity .

Properties

IUPAC Name

2-chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4OS.ClH/c1-15-3-2-8(14-15)10-13-7(6-17-10)5-12-9(16)4-11;/h2-3,6H,4-5H2,1H3,(H,12,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYQYZTGQOFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)CNC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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